molecular formula C22H30N2O2 B4000674 1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine

1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine

Cat. No.: B4000674
M. Wt: 354.5 g/mol
InChI Key: OORAQYDBBXBDAB-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmacology. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenylmethoxyphenoxy group.

Scientific Research Applications

1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine has several scientific research applications:

Preparation Methods

The synthesis of 1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-methylpiperazine with 4-(4-phenylmethoxyphenoxy)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl rings, using reagents like alkyl halides or sulfonyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(2-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(4-Fluorobenzyl)piperazine: Investigated for its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-23-14-16-24(17-15-23)13-5-6-18-25-21-9-11-22(12-10-21)26-19-20-7-3-2-4-8-20/h2-4,7-12H,5-6,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORAQYDBBXBDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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